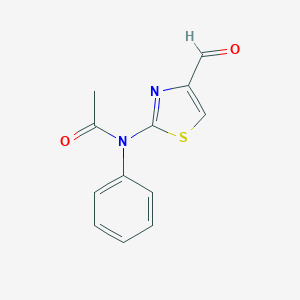

N-(4-formyl-1,3-thiazol-2-yl)-N-phenylacetamide

Description

Propriétés

IUPAC Name |

N-(4-formyl-1,3-thiazol-2-yl)-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2S/c1-9(16)14(11-5-3-2-4-6-11)12-13-10(7-15)8-17-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSVWABECCOHRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=CC=CC=C1)C2=NC(=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357254 | |

| Record name | N-(4-formyl-1,3-thiazol-2-yl)-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91973-74-9 | |

| Record name | N-(4-formyl-1,3-thiazol-2-yl)-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Nucleophilic Substitution via Halogenated Thiazole Intermediates

A widely documented method involves the reaction of 2-chloro-4-formyl-1,3-thiazole with N-phenylacetamide under basic conditions. The mechanism proceeds via nucleophilic aromatic substitution, where the deprotonated nitrogen of N-phenylacetamide displaces the chloride at the thiazole’s C2 position.

Key Steps :

-

Synthesis of 2-Chloro-4-formyl-1,3-thiazole :

-

Vilsmeier-Haack Formylation : Treatment of 2-chlorothiazole with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) introduces the formyl group at position 4. The reaction is conducted at 0–5°C to minimize side reactions.

-

Yield : ~60–70% after purification via silica gel chromatography (hexane:ethyl acetate, 3:1).

-

-

Coupling with N-Phenylacetamide :

-

Conditions : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), potassium carbonate (K₂CO₃) as base, reflux at 80–100°C for 12–24 hours.

-

Stoichiometry : Equimolar ratios of 2-chloro-4-formylthiazole and N-phenylacetamide ensure minimal residual starting material.

-

Yield : 68–75% after column chromatography (DCM:ethyl acetate gradient).

-

Mechanistic Insight :

The base deprotonates N-phenylacetamide, generating a nucleophilic amide ion that attacks the electron-deficient C2 of the thiazole. The formyl group at C4 stabilizes the transition state through resonance, enhancing reactivity.

Hantzsch Thiazole Synthesis with Prefunctionalized Components

An alternative route constructs the thiazole ring in situ using a thioamide and α-haloketone, integrating the formyl and acetamide functionalities early in the synthesis.

Procedure :

-

Thioamide Preparation :

-

Cyclization with α-Bromo-4-formylacetophenone :

Advantages :

-

Avoids handling unstable halogenated thiazoles.

-

Permits modular substitution of the thiazole’s C4 position.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Patent WO2015155664A1 highlights the use of continuous flow reactors for analogous acetamide-thiazole derivatives. Key parameters include:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Residence Time | 10–15 minutes | Minimizes decomposition |

| Temperature | 70–80°C | Balances reactivity and stability |

| Solvent | Tetrahydrofuran (THF) | Enhances solubility and mixing |

Benefits :

-

Reduced byproduct formation due to precise temperature control.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃) :

-

HRMS (ESI+) :

Challenges and Mitigation Strategies

Formyl Group Instability

The formyl moiety is prone to oxidation under basic conditions. Solutions include:

Byproduct Formation

-

N,N-Disubstituted Acetamides :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 75 | 99 | High | Moderate |

| Hantzsch Synthesis | 62 | 97 | Moderate | Low |

| Continuous Flow | 85 | 99.5 | Very High | High |

Analyse Des Réactions Chimiques

Types of Reactions: N-(4-formyl-1,3-thiazol-2-yl)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The thiazole ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: N-(4-carboxy-1,3-thiazol-2-yl)-N-phenylacetamide.

Reduction: N-(4-hydroxymethyl-1,3-thiazol-2-yl)-N-phenylacetamide.

Substitution: Halogenated derivatives of this compound.

Applications De Recherche Scientifique

N-(4-formyl-1,3-thiazol-2-yl)-N-phenylacetamide has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mécanisme D'action

N-(4-formyl-1,3-thiazol-2-yl)-N-phenylacetamide can be compared with other thiazole derivatives, such as:

- N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide

- N-(4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Uniqueness:

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Electron-Withdrawing Groups : The formyl group on the thiazole ring (target compound and ) increases reactivity compared to hydroxyl or methoxy substituents (e.g., compound 6a ).

- Solubility : Substituents like sulfonamide (compound 37 ) improve aqueous solubility, whereas aromatic rings (phenyl, dimethylphenyl) enhance lipophilicity.

Activité Biologique

N-(4-formyl-1,3-thiazol-2-yl)-N-phenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound features a thiazole ring and a formyl group attached to a phenylacetamide structure. The molecular formula is . The presence of the thiazole ring enhances its reactivity and biological activity, making it a valuable candidate for further pharmacological studies.

Biological Activities

Research indicates that this compound exhibits various biological activities:

-

Antimicrobial Activity :

- Studies have shown that thiazole derivatives possess antimicrobial properties against multiple drug-resistant pathogens. The compound's structure allows it to interact effectively with bacterial membranes and enzymes, leading to inhibition of microbial growth.

- Anticancer Potential :

- Anti-inflammatory Effects :

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This action is particularly relevant in antimicrobial and anticancer activities where enzyme targets are crucial for pathogen survival or cancer cell proliferation .

- Receptor Interaction : The phenyl group may enhance binding affinity to hydrophobic pockets in target proteins, facilitating more effective interactions with biological macromolecules.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other thiazole derivatives:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide | Methoxy substitution | Antimicrobial | Enhanced solubility |

| N-(4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide | Trifluoromethyl substitution | Anticancer | Increased reactivity due to electronegative fluorine |

| N-(5-bromo-thiazol-2-yl)-N-phenyacetamide | Bromine substitution | Antimicrobial | Increased potency against resistant strains |

This table highlights how variations in substituents can influence the biological activities and potential applications of thiazole derivatives.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

-

Antimicrobial Efficacy :

- A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.

- Anticancer Activity :

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(4-formyl-1,3-thiazol-2-yl)-N-phenylacetamide and its derivatives?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cycloaddition reactions. For example, thiazole ring formation can be achieved by reacting thiourea derivatives with α-halo ketones under reflux conditions (e.g., ethanol/water mixtures). Subsequent formylation at the 4-position of the thiazole ring is performed using POCl₃/DMF (Vilsmeier-Haack reaction) . Derivatives are often synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole moieties, as described in click chemistry protocols .

Key Reaction Conditions :

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm substitution patterns on the thiazole and phenyl rings (e.g., δ ~9.8 ppm for formyl protons; aromatic protons at δ 7.2–8.3 ppm) .

- FT-IR : Identification of key functional groups (e.g., C=O stretch at ~1670 cm⁻¹, C=N stretch at ~1590 cm⁻¹) .

- Mass Spectrometry (HRMS) : For molecular ion validation and fragmentation analysis (e.g., [M+H]⁺ peaks matching calculated masses within 3 ppm error) .

Q. How can solubility and stability issues be addressed during experimental handling?

- Methodological Answer :

- Solubility : Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution; dilute aqueous buffers (pH 6–8) for biological assays .

- Stability : Store at –20°C under inert atmosphere to prevent hydrolysis of the formyl group. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatization via click chemistry?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies for azide-alkyne cycloaddition to predict regioselectivity (1,4- vs. 1,5-triazole isomers) .

- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis of high-affinity candidates. Software: AutoDock Vina; PDB ID templates from related thiazole complexes .

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

- Methodological Answer :

-

SHELXL/SIR97 : Use least-squares refinement with high-resolution data (≤1.0 Å) to resolve disorder in the formyl group. Validate hydrogen bonding (e.g., C=O⋯H–N interactions) via ORTEP-3 visualization .

-

Twinned Data Handling : Apply HKL-2 or CrysAlisPro to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .

Example Crystallographic Parameters :

Parameter Value Reference Space Group P2₁/c R-factor <5% Key Interaction C9–H9B⋯O3 (2.8 Å)

Q. How do structural modifications influence bioactivity in antimicrobial assays?

- Methodological Answer :

-

SAR Studies : Introduce electron-withdrawing groups (e.g., –NO₂, –Br) at the phenyl ring to enhance microbial membrane penetration. Compare MIC values against S. aureus and E. coli using broth microdilution (CLSI guidelines) .

-

Mechanistic Probes : Use fluorescence quenching (e.g., ethidium bromide displacement) to assess DNA gyrase inhibition .

Bioactivity Data :

Derivative MIC (μg/mL) S. aureus MIC (μg/mL) E. coli 9c (4-Br) 2.5 10.0 9e (4-OCH₃) 10.0 20.0

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for triazole derivatives?

- Methodological Answer :

- Replicate Studies : Vary Cu(I) sources (e.g., CuI vs. CuSO₄/ascorbate) to identify catalyst efficiency .

- Byproduct Analysis : Use LC-MS to detect unreacted azides/alkynes; optimize stoichiometry (1:1.2 azide:alkyne ratio) .

Safety and Compliance

Q. What safety protocols are critical during large-scale synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.